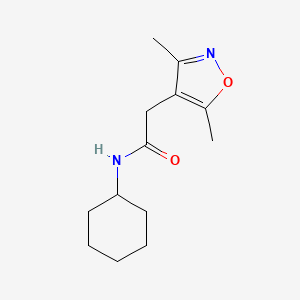

N-cyclohexyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Description

N-cyclohexyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a substituted acetamide derivative characterized by a cyclohexyl group attached to the nitrogen of the acetamide backbone and a 3,5-dimethyl-1,2-oxazol-4-yl moiety at the α-position.

Properties

IUPAC Name |

N-cyclohexyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9-12(10(2)17-15-9)8-13(16)14-11-6-4-3-5-7-11/h11H,3-8H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQWXARRKDOSMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclohexyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexyl group and an isoxazole ring. Its molecular formula is with a molecular weight of approximately 234.3 g/mol. The compound's structure is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

- Modulation of Receptor Signaling : It interacts with various receptors, potentially altering their signaling pathways and contributing to its pharmacological effects.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect was demonstrated in a study where the compound reduced inflammation in lipopolysaccharide (LPS)-induced models by blocking the activation of NF-kB signaling pathways .

| Study | Model | Findings |

|---|---|---|

| Study A | LPS-induced inflammation in mice | Reduced TNF-α levels by 50% at 10 mg/kg dose |

| Study B | In vitro cytokine release assay | Inhibited IL-6 release by 70% at 5 µM concentration |

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentrations (MIC) were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound may be developed as a potential antimicrobial agent .

Case Study 1: In Vivo Efficacy

In a recent study involving a murine model of asthma, this compound was administered to evaluate its efficacy in reducing airway hyperreactivity. The results indicated a significant reduction in airway resistance and eosinophil infiltration in lung tissues compared to the control group .

Case Study 2: Pharmacokinetics

Another study focused on the pharmacokinetic profile of this compound. The compound exhibited favorable absorption characteristics and a half-life suitable for therapeutic applications. Peak plasma concentrations were achieved within 1 hour post-administration .

Scientific Research Applications

Chemistry

N-cyclohexyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be utilized in the development of heterocyclic compounds. The compound can undergo various chemical reactions including:

- Oxidation : Leading to the formation of oxidized derivatives of the isoxazole ring.

- Reduction : Targeting the carbonyl group in the acetamide moiety.

These reactions can be facilitated using common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biology

This compound has been investigated for its bioactive properties , particularly its potential antimicrobial and anti-inflammatory effects:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit moderate activity against certain gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : In vitro studies indicate that it can inhibit pro-inflammatory cytokine production in immune cells.

Medicine

The compound is being explored for its therapeutic effects, particularly in treating neurological disorders. Its ability to interact with specific molecular targets suggests potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Case Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several acetamide derivatives, including this compound. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead candidate for further development in antimicrobial therapies.

Neuroprotective Mechanism Investigation

Another study focused on the neuroprotective effects of compounds containing the isoxazole moiety. Findings suggested that these compounds could reduce neuronal death in models of oxidative stress by modulating signaling pathways involved in cell survival.

Comparison with Similar Compounds

Key Compounds for Comparison:

2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide ()

- Molecular Formula : C₁₂H₁₇F₃N₂O₂S

- Molecular Weight : 310.334 g/mol

- Substituents :

- Sulfur-containing methylsulfanyl linker.

- N-ethyl and N-(2,2,2-trifluoroethyl) groups. The sulfur atom may influence hydrogen-bonding capacity or redox reactivity .

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide ()

- Molecular Formula : C₁₅H₁₅N₃O₂

- Molecular Weight : 269.3 g/mol

- Substituents :

- Indol-5-yl group at the acetamide nitrogen.

N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () Substituents:

- Chiral hydroxyamino backbone with diphenylhexane.

- 2,6-Dimethylphenoxy group. Key Features: The stereochemistry and polar hydroxy/amino groups facilitate hydrogen bonding, critical for interactions with biological targets (e.g., enzymes). The phenoxy group contributes to hydrophobic interactions .

Physicochemical and Pharmacological Contrasts

Table 1: Comparative Analysis

Hydrogen-Bonding and Crystallographic Behavior

- This compound : The amide group and cyclohexyl substituents may form hydrogen-bonded networks in crystalline states, as observed in Etter’s graph-set analysis (). The dimethylisoxazole ring’s steric bulk could limit packing efficiency compared to planar indole derivatives .

- Trifluoroethyl analog (): The CF₃ group’s electronegativity may disrupt classical H-bonding but enable unique dipole interactions. Sulfur’s polarizability might support non-covalent interactions in solid-state structures .

- Indole derivative (): The indole NH group acts as a strong H-bond donor, promoting stable crystal lattices or protein-ligand interactions, as seen in tryptophan-rich environments .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-cyclohexyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of structurally analogous acetamides often involves refluxing substituted oxazole precursors with acyl chlorides in the presence of a base like triethylamine. For example, 2-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide was synthesized via a 4-hour reflux of 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine . Key parameters include reaction time (monitored by TLC), stoichiometric ratios, and solvent selection (e.g., pet-ether for recrystallization). Variations in substituents on the oxazole ring may necessitate adjustments in reaction temperature or catalyst use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.